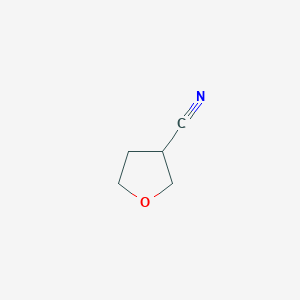

四氢呋喃-3-腈

描述

Synthesis Analysis

The synthesis of tetrahydrofuran-3-carbonitrile derivatives can be achieved through diverse synthetic routes. One notable method involves a three-component condensation reaction, where β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes are reacted in the presence of piperidine. This process generates two C-C and one C-O bond via a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another approach for tetrahydrofuran synthesis involves the dehydration of 1,4-butanediol in high-temperature water without added catalysts, showcasing an equilibrium yield of up to 94% (Hunter et al., 2006).

Molecular Structure Analysis

Structural analyses of tetrahydrofuran-3-carbonitrile derivatives often involve X-ray diffraction techniques to confirm their molecular configurations. For instance, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile, which involves intramolecular tetrahydrofuran formation, was confirmed by single-crystal X-ray structure determination, highlighting the importance of precise structural characterization in organic synthesis (Verboom et al., 2010).

Chemical Reactions and Properties

Tetrahydrofuran-3-carbonitrile participates in various chemical reactions, leveraging its functional groups for further transformations. Notably, oxidative cyclization reactions using manganese(III) acetate have been employed to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating the compound's reactivity and versatility in creating complex molecules (Yılmaz et al., 2005).

Physical Properties Analysis

The physical properties of tetrahydrofuran-3-carbonitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthetic procedures. However, specific details on these properties require further research and are often determined based on the specific substituents present in the molecule.

Chemical Properties Analysis

The chemical properties of tetrahydrofuran-3-carbonitrile, including reactivity, stability, and compatibility with various reagents, are pivotal for its application in organic synthesis. For example, its participation in NHC-Ag(I)-catalyzed three-component 1,3-dipolar cycloaddition reactions showcases its reactivity and potential for synthesizing polysubstituted dihydro-/tetrahydrofurans with high regio- and diastereoselectivities (Liu et al., 2015).

科学研究应用

衍生物的改进合成:一项研究改进了从四氢呋喃-2-腈合成 (S)-1-(四氢呋喃-2-基) 乙酮的合成路线,总收率高达 68% (Chai Hong-we, 2015).

腈衍生物的合成:一项研究合成了二氢呋喃腈衍生物,并基于 X 射线晶体学数据分析了它们的结构性质和反应性参数 (V. Rajni Swamy et al., 2020).

在聚合物合成中的应用:另一项研究涉及使用四氢呋喃合成 3,3-二氟环丁烯-1-腈 (DFCB),并将其用于共聚反应,显示出基于共聚单体的电子特性的不同收率 (H. K. Hall & Y. Okamoto, 1974).

在催化反应中的应用:四氢呋喃用于制备聚苯乙烯负载的钯配合物,该配合物充当赫克反应和铃木反应的有效催化剂 (Fen-Tair Luo et al., 2005).

生物活性研究:一项研究专注于合成各种呋喃衍生物,包括四氢呋喃腈,并评估它们的抗菌和抗真菌活性 (E. Loğoğlu et al., 2010).

环转化和反应:对 2-氨基-4,5-二氢呋喃-3,4-二腈的研究表明它们热芳构化为 2-氨基呋喃-3-腈,探索了随后的化学转化 (V. Arán et al., 1984).

区域选择性裂解研究:一项研究调查了具有邻近官能团的四氢呋喃的裂解,导致三官能化衍生物,突出了其在有机合成中的效用 (Pascal Mimero et al., 1995).

杂环的合成:研究了乙酸锰(III)介导的 3-氧代丙腈与共轭烯烃的氧化环化反应,用于合成 4,5-二氢呋喃-3-腈,证明了在杂环化学中的广泛应用 (M. Yılmaz et al., 2005).

红外光谱和结构的研究:研究四氢呋喃中金属化乙腈的红外光谱数据揭示了碳负离子的结构和电子特性 (I. Juchnovski et al., 1978).

氧化 C-H/N-H 交叉偶联:开发了一种四氢呋喃的新型催化氧化胺化反应,证明了四氢呋喃在有机合成和药物开发中的应用 (Lingling Zhang et al., 2017).

安全和危害

Tetrahydrofuran-3-carbonitrile is associated with several hazards. It has been assigned the GHS06 and GHS07 pictograms . The compound is associated with hazard statements H301, H302, H311, H320, H331 . Precautionary statements associated with the compound include P202, P261, P280, P301, P301, P310, P311 .

未来方向

The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This suggests that there may be increased interest and research in compounds related to tetrahydrofuran, such as Tetrahydrofuran-3-carbonitrile.

属性

IUPAC Name |

oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANDNNNKGULGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436820 | |

| Record name | tetrahydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-carbonitrile | |

CAS RN |

14631-44-8 | |

| Record name | tetrahydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a simple and efficient method to synthesize 2-substituted Tetrahydrofuran-3-carbonitriles?

A1: A straightforward approach involves a Liquid/liquid Phase Transfer Catalysis (PTC) reaction. This method utilizes 4-chlorobutyronitrile and non-enolizable aldehydes to yield the desired 2-substituted Tetrahydrofuran-3-carbonitrile derivatives through an addition-cyclization reaction sequence. [, ]

Q2: Are there any notable applications of Tetrahydrofuran-3-carbonitrile derivatives in organic synthesis?

A3: While the provided research primarily focuses on the synthesis of Tetrahydrofuran-3-carbonitriles, their versatility as building blocks in organic synthesis is evident. These compounds can serve as valuable precursors for synthesizing various heterocyclic compounds, including pyrazoleamines and pyrazolopyrimidines. [] The presence of the nitrile group offers opportunities for further functionalization, broadening the scope of their applications in the development of new molecules with potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)